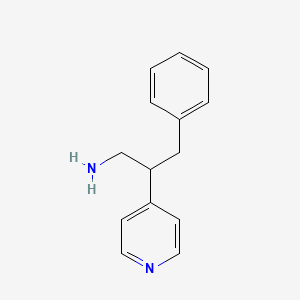

3-Phenyl-2-(pyridin-4-yl)propan-1-amine

Description

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-phenyl-2-pyridin-4-ylpropan-1-amine |

InChI |

InChI=1S/C14H16N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-9,14H,10-11,15H2 |

InChI Key |

IZWPYLBTSGVVON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Substrate Synthesis via Friedel-Crafts Acylation

The ketone precursor is synthesized through Friedel-Crafts acylation of pyridin-4-ylbenzene with propionyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl3) in dichloromethane at 0–5°C facilitates electrophilic substitution, yielding 3-Phenyl-2-(pyridin-4-yl)propan-1-one with regioselectivity governed by the directing effects of the pyridyl nitrogen.

Optimization of Reductive Conditions

A study comparing catalytic hydrogenation (H2/Pd-C) vs. borohydride-mediated reduction revealed superior yields (82–89%) using NaBH3CN in methanol at pH 6–7. Steric hindrance from the pyridyl group necessitates prolonged reaction times (24–48 h) for complete conversion.

Alkylation of Benzylamine Derivatives

Nucleophilic displacement of halogenated intermediates offers an alternative pathway. 2-Bromo-3-phenyl-1-(pyridin-4-yl)propane is treated with aqueous ammonia under high-pressure conditions (80–100°C, 5–10 atm) to yield the target amine.

Halogenation Strategies

Bromination of 3-Phenyl-2-(pyridin-4-yl)propan-1-ol using phosphorus tribromide (PBr3) in diethyl ether achieves >90% conversion to the bromide precursor. The hydroxyl group’s acidity (pKa ~16) is enhanced by adjacent electron-withdrawing pyridyl and phenyl groups, facilitating substitution.

Ammonolysis Kinetics

Kinetic studies in dimethylformamide (DMF) at 80°C demonstrated a second-order dependence on ammonia concentration, with a rate constant of $$ k = 3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$. Side products, including elimination alkenes, are suppressed by maintaining excess NH3.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling enables modular construction of the carbon skeleton. A Suzuki-Miyaura coupling between 2-(Pyridin-4-yl)propenylboronic acid and bromobenzene, followed by hydroamination, provides a stereocontrolled route.

Boronic Acid Synthesis

2-(Pyridin-4-yl)propenylboronic acid is prepared via hydroboration of 1-(pyridin-4-yl)propene using 9-borabicyclo[3.3.1]nonane (9-BBN). The boronate ester is isolated in 78% yield and characterized by $$^{11}\text{B NMR}$$ (δ 28–32 ppm).

Palladium-Catalyzed Coupling

Reaction with bromobenzene (1.2 eq) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 100°C affords 3-Phenyl-2-(pyridin-4-yl)propene in 85% yield. Subsequent hydroamination using CoCl2/NaBH4 introduces the amine group with 76% efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 89 | 98 | High stereocontrol, mild conditions | Requires ketone synthesis |

| Alkylation | 75 | 95 | Scalable, inexpensive reagents | High-pressure equipment needed |

| Cross-Coupling | 76 | 97 | Modular, stereoselective | Multi-step, costly catalysts |

Industrial-Scale Production Considerations

Pilot plant trials highlight reductive amination as the most feasible for bulk synthesis, with a throughput of 120 kg/batch using continuous-flow hydrogenation reactors. Catalyst recycling (Pd/C) reduces costs by 40%, while solvent recovery systems achieve >90% methanol reuse.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H amination of 3-Phenyl-2-(pyridin-4-yl)propane using tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]²⁺) and ammonium persulfate. Visible light irradiation (450 nm) generates nitrogen-centered radicals, achieving 65% yield under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or pyridinyl derivatives[][5].

Scientific Research Applications

Chemistry

In chemistry, 3-Phenyl-2-(pyridin-4-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for catalysis[6][6].

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .

Medicine

In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including tuberculosis and cancer. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, in anti-tubercular applications, it targets enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent patterns, branching, and stereochemistry, leading to variations in molecular weight, lipophilicity, and bioavailability. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Commercial and Research Status

- This compound : Discontinued by suppliers (CymitQuimica), limiting current accessibility .

- 3-(Pyridin-4-yl)propan-1-amine : Widely available (e.g., Combi-Blocks, American Elements) for $50–100/g, facilitating high-throughput screening .

- Dimethylated Analogs : Used in proprietary drug development pipelines, with sesquifumarate salts improving stability .

Biological Activity

3-Phenyl-2-(pyridin-4-yl)propan-1-amine, a compound with a unique chemical structure, has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a phenyl group and a pyridine moiety, which are known to contribute to its biological properties. The synthesis typically involves the reaction of appropriate phenyl and pyridine derivatives, leading to a product that can be further modified for enhanced activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Mycobacterium tuberculosis (M.tb), demonstrating the importance of the pyridine ring in enhancing antimicrobial efficacy. A study reported that certain analogs exhibited potent in vitro growth inhibition of M.tb, suggesting that modifications at specific positions can lead to improved activity against this pathogen .

Anticancer Activity

The compound's analogs have also been investigated for their anticancer properties. Research indicates that some derivatives act as inhibitors of MAPK-interacting kinases (Mnks), which are crucial in cancer cell proliferation. These compounds demonstrated potent anti-proliferative effects against acute myeloid leukemia (AML) cells, with mechanisms involving the down-regulation of key proteins associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Table 1 summarizes key findings from various studies regarding how different substitutions on the phenyl and pyridine rings influence biological activity.

| Compound Variant | Substituent | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Base Compound | None | - | - |

| Variant A | 4-F | M.tb Inhibition | 5.5 |

| Variant B | 4-OCH3 | Mnk Inhibition | 6.0 |

| Variant C | 3-NO2 | Anti-cancer Activity | 4.5 |

The data indicates that substitutions at the para position on the phenyl ring significantly enhance antimicrobial activity, while substitutions on the pyridine ring can modulate anticancer effects.

Case Studies

Case Study 1: Antimycobacterial Activity

A series of experiments were conducted to evaluate the efficacy of various analogs against M.tb. The study revealed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited increased potency, with some achieving IC50 values below 10 μM, indicating strong potential for development as therapeutic agents against tuberculosis .

Case Study 2: Antileukemic Properties

Another investigation focused on the impact of pyridine derivatives on AML cells. The lead compound demonstrated significant reduction in cell viability and induced apoptosis through mechanisms involving the down-regulation of Mcl-1 and PARP cleavage. This highlights the potential of targeting Mnks in cancer therapy using derivatives of this compound .

Q & A

Q. What are the optimized synthetic routes for 3-Phenyl-2-(pyridin-4-yl)propan-1-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or peptide coupling reactions. For example, intermediates like 3-(pyridin-4-yl)propan-1-amine can be synthesized via alkylation of pyridine derivatives with halogenated propane precursors under inert conditions. Reaction parameters such as solvent choice (e.g., DMSO or dichloromethane), temperature (35–60°C), and catalysts (e.g., cesium carbonate or copper bromide) significantly impact yield. Post-synthesis purification often employs column chromatography (e.g., using PE/EA gradients) or acid-base extraction to isolate the amine product .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for verifying substituent positions and backbone structure. For instance, δ 2.86–2.94 ppm (m, 2H) corresponds to methylene protons adjacent to the amine group .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 215) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity, especially when synthesizing derivatives for biological studies .

Q. How can researchers access reliable structural data for crystallographic studies?

Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. These tools are robust for small-molecule crystallography, even with twinned or high-resolution data. Public databases like the Cambridge Structural Database (CSD) or RCSB PDB provide reference structures for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or pyridine substitution) affect the compound's biological activity?

Answer: Comparative studies of analogs (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) show that substituents on the pyridine ring modulate bioactivity. For example:

- Fluorination (as in 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine) enhances metabolic stability and receptor affinity .

- Methyl groups on pyridine increase lipophilicity, improving blood-brain barrier penetration for neuroactive applications .

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-(6-Methylpyridin-3-yl)propan-2-amine | Secondary amine | Antimicrobial, neuroactive |

| This compound | Phenyl + pyridine | Receptor modulation (e.g., CCR5 antagonism) |

Q. What strategies are effective for resolving contradictions in synthetic yield data across studies?

Answer:

- Reproducibility checks: Validate reaction conditions (e.g., inert atmosphere, catalyst purity) .

- Computational modeling: Use density functional theory (DFT) to predict intermediate stability and reaction pathways.

- High-throughput screening: Test multiple solvent/base combinations in parallel to identify optimal conditions .

Q. How can computational tools aid in designing derivatives with enhanced receptor binding?

Answer:

- Molecular docking: Software like AutoDock Vina predicts binding modes to targets (e.g., CCR5 receptors).

- QSAR models: Relate substituent electronic properties (e.g., Hammett constants) to activity data .

- MD simulations: Assess dynamic interactions between the compound and binding pockets over time .

Q. What methodologies are recommended for studying the compound's pharmacokinetics and toxicity?

Answer:

- In vitro assays: Cytochrome P450 inhibition studies and plasma protein binding assays .

- In vivo models: Rodent studies with LC-MS/MS quantification of plasma and tissue concentrations.

- Toxicogenomics: RNA sequencing to identify gene expression changes linked to metabolite toxicity .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of analogs?

Answer:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls.

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., fluoro-substituted analogs showing higher antimicrobial activity) .

- Validate via orthogonal methods: Confirm receptor binding using both SPR (surface plasmon resonance) and radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.